N-[(5-bromopyrazin-2-yl)methyl]-2-cyclopropylpyrimidin-4-amine
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Overview
Description
N-[(5-bromopyrazin-2-yl)methyl]-2-cyclopropylpyrimidin-4-amine is a chemical compound characterized by the presence of a bromopyrazine moiety linked to a cyclopropylpyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromopyrazin-2-yl)methyl]-2-cyclopropylpyrimidin-4-amine typically involves the following steps:
Formation of the Bromopyrazine Intermediate: The bromopyrazine moiety can be synthesized through a halogenation reaction, where pyrazine is treated with a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The bromopyrazine intermediate is then coupled with a cyclopropylpyrimidine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be necessary to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromopyrazin-2-yl)methyl]-2-cyclopropylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrazine moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazine derivatives, while oxidation reactions can produce pyrazine N-oxides.
Scientific Research Applications
N-[(5-bromopyrazin-2-yl)methyl]-2-cyclopropylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors in the body.
Materials Science: The unique structural features of this compound make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, such as enzyme inhibition or protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[(5-bromopyrazin-2-yl)methyl]-2-cyclopropylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
- N-[(5-chloropyrazin-2-yl)methyl]-2-cyclopropylpyrimidin-4-amine
- N-[(5-fluoropyrazin-2-yl)methyl]-2-cyclopropylpyrimidin-4-amine
Uniqueness
N-[(5-bromopyrazin-2-yl)methyl]-2-cyclopropylpyrimidin-4-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of new compounds with specific properties or activities.
Properties
IUPAC Name |
N-[(5-bromopyrazin-2-yl)methyl]-2-cyclopropylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN5/c13-10-7-15-9(5-16-10)6-17-11-3-4-14-12(18-11)8-1-2-8/h3-5,7-8H,1-2,6H2,(H,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOSGQBGNRRRRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)NCC3=CN=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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